molecular formula C18H18N2O3 B11569168 2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11569168
M. Wt: 310.3 g/mol
InChI Key: FZTMAZMQYCTEHR-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H18N2O3/c1-12(2)19-17(21)11-20-10-14(13-6-3-4-7-15(13)20)18(22)16-8-5-9-23-16/h3-10,12H,11H2,1-2H3,(H,19,21)

InChI Key

FZTMAZMQYCTEHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where a furan derivative reacts with a formylating agent.

    Coupling Reaction: The indole and furan derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves acetylation using acetic anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The indole moiety can be reduced to form indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the indole and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Indoline derivatives.

    Substitution: Halogenated indole and furan derivatives.

Scientific Research Applications

2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to specific receptors or enzymes, inhibiting their activity.

    Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Furan-2-carboxylic acid: A furan derivative with similar reactivity.

Uniqueness

2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PROPAN-2-YL)ACETAMIDE is unique due to its combined indole and furan moieties, which confer a broad spectrum of biological activities and reactivity. This makes it a valuable compound for research and potential therapeutic applications.

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